molecular formula C10H10N2O3 B1376694 2-(Cyclopropanecarboxamido)isonicotinic acid CAS No. 1339368-46-5

2-(Cyclopropanecarboxamido)isonicotinic acid

Cat. No.: B1376694
CAS No.: 1339368-46-5
M. Wt: 206.2 g/mol
InChI Key: AKQJIXVJEGEZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropanecarboxamido)isonicotinic acid is an organic compound that features a cyclopropane ring attached to an isonicotinic acid moiety through an amide linkage

Biochemical Analysis

Biochemical Properties

2-(Cyclopropanecarboxamido)isonicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with glycogen synthase kinase-3 (GSK3), a serine/threonine kinase involved in various cellular processes such as metabolism, cell proliferation, and apoptosis . The interaction between this compound and GSK3 results in the inhibition of the kinase activity, thereby influencing downstream signaling pathways. Additionally, this compound has been found to bind to other proteins and enzymes, modulating their activities and contributing to its diverse biochemical effects.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the inhibition of glycogen synthase kinase-3 by this compound leads to alterations in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound has been shown to affect the expression of various genes involved in metabolic processes, thereby impacting cellular energy homeostasis and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of glycogen synthase kinase-3, inhibiting its activity and preventing the phosphorylation of downstream substrates . This inhibition leads to the activation of various signaling pathways, including the Wnt pathway, which plays a critical role in cell proliferation and differentiation. Additionally, this compound may interact with other enzymes and proteins, modulating their activities and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of glycogen synthase kinase-3 and prolonged activation of downstream signaling pathways . Over time, the compound may undergo degradation, leading to a gradual decrease in its biochemical effects. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits glycogen synthase kinase-3 activity, leading to beneficial effects on cell signaling and metabolism . At higher doses, the compound may exhibit toxic or adverse effects, such as cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its biochemical targets. Additionally, high doses of this compound may lead to off-target effects, further contributing to its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the metabolism of amino acids, fatty acids, and carbohydrates, thereby impacting overall cellular energy homeostasis . Additionally, this compound may modulate the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid cycle and glycolysis, further contributing to its metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound is actively transported across cellular membranes by proton-coupled and anion antiporters, facilitating its intracellular accumulation . Once inside the cell, this compound may bind to various proteins and organelles, influencing its localization and activity. The compound’s distribution within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its respective compartments. The subcellular distribution of this compound influences its interactions with biomolecules and its overall biochemical effects, contributing to its diverse cellular activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropanecarboxamido)isonicotinic acid typically involves the coupling of this compound with 4-methoxypyridin-3-amine . The reaction conditions often include the use of coupling agents and solvents such as dimethylformamide (DMF) in the presence of a base like sodium hydroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropanecarboxamido)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the amide or carboxylic acid functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Cyclopropanecarboxamido)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a ligand for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Uniqueness: 2-(Cyclopropanecarboxamido)isonicotinic acid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(6-1-2-6)12-8-5-7(10(14)15)3-4-11-8/h3-6H,1-2H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQJIXVJEGEZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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